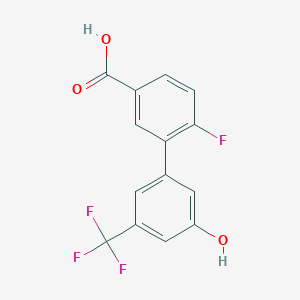
5-(3,4-Dichlorophenyl)-3-trifluoromethylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-Dichlorophenyl)-3-trifluoromethylphenol, 95% (5-(3,4-DCPT-95)) is a synthetic compound that is used in a wide range of applications. It has been used in the synthesis of various compounds, as well as in scientific research applications. 5-(3,4-DCPT-95) is a highly efficient and versatile compound that has been used in a variety of applications, from the synthesis of pharmaceuticals to the study of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 5-(3,4-DCPT-95) is not fully understood. However, it is believed that the compound binds to proteins and enzymes, altering their structure and function. This can lead to changes in the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
5-(3,4-DCPT-95) has been shown to have a variety of biochemical and physiological effects. In animal studies, the compound has been shown to reduce inflammation, reduce pain, and inhibit the growth of certain bacteria. Additionally, it has been shown to have anti-cancer and anti-tumor effects.
Advantages and Limitations for Lab Experiments
The use of 5-(3,4-DCPT-95) in laboratory experiments has a number of advantages. It is a relatively inexpensive compound and is readily available. Additionally, it is a highly efficient and versatile compound, making it suitable for a variety of applications. However, there are some limitations to its use. It is a highly toxic compound, and care must be taken when handling and storing it. Additionally, the compound is volatile and can easily evaporate, making it difficult to store for long periods of time.
Future Directions
There are a number of potential future directions for the use of 5-(3,4-DCPT-95). One potential direction is the use of the compound in the development of new pharmaceuticals and drugs. Additionally, more research is needed to better understand the biochemical and physiological effects of the compound. Finally, further research is needed to develop more efficient and cost-effective methods of synthesis and purification.
Synthesis Methods
5-(3,4-DCPT-95) can be synthesized in a variety of ways. One method involves the reaction of 3,4-dichlorophenol with trifluoromethylbenzene in the presence of a base, such as sodium hydroxide. This reaction produces a mixture of 5-(3,4-DCPT-95) and 4-chloro-3-trifluoromethylphenol. The mixture can then be purified by column chromatography to obtain pure 5-(3,4-DCPT-95).
Scientific Research Applications
5-(3,4-DCPT-95) has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as polychlorinated biphenyls (PCBs). It has also been used as a catalyst in the synthesis of polymers and as a reactant in the synthesis of pharmaceuticals. Additionally, 5-(3,4-DCPT-95) has been used in the study of biochemical and physiological effects.
properties
IUPAC Name |
3-(3,4-dichlorophenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2F3O/c14-11-2-1-7(5-12(11)15)8-3-9(13(16,17)18)6-10(19)4-8/h1-6,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALUNQVWXPOXKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)O)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686700 |
Source


|
| Record name | 3',4'-Dichloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dichlorophenyl)-3-trifluoromethylphenol | |
CAS RN |
1261934-00-2 |
Source


|
| Record name | 3',4'-Dichloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














